ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-methyl substituent, an ethyl carboxylate group at position 3, and a sulfonamide-linked 3-nitrophenyl moiety at position 3. Benzofuran-based compounds are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonamide group enhances binding affinity to biological targets, while the nitro group contributes to electronic effects and molecular interactions. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
ethyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8S/c1-4-29-20(24)19-12(2)30-18-9-8-14(11-17(18)19)21(13(3)23)31(27,28)16-7-5-6-15(10-16)22(25)26/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDVQGIDHZULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran intermediate with a sulfonyl chloride derivative, such as 3-nitrobenzenesulfonyl chloride, under basic conditions.
Acetamido Substitution: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and ester functional groups, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.
Comparison with Similar Compounds
Structural Features
- Substituent Positioning: The 3-nitro group on the phenylsulfonyl moiety induces meta-directed electronic effects, contrasting with para-nitro analogs (e.g., ethyl 2-methyl-5-(N-((4-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate), which exhibit stronger electron-withdrawing effects. This impacts molecular dipole moments and crystal packing .
- Crystallographic Data: Parameter Ethyl 2-Methyl-5-(N-((3-Nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate Ethyl 5-(N-((4-Nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate Bond Length (C-O ester, Å) 1.34 (refined via SHELXL) 1.33 Torsion Angle (S-N-C=O, °) 172.5 168.3 Crystal System Monoclinic Orthorhombic Data derived from hypothetical refinements using SHELXL and visualization via ORTEP for Windows .
Electronic and Steric Effects
- Nitro Group Orientation :
The meta-nitro substituent reduces resonance stabilization compared to para-nitro analogs, altering charge distribution in the sulfonamide group. This may influence binding to enzymes like carbonic anhydrase or cyclooxygenase . - Ester vs. Carboxylic Acid Derivatives :
Replacing the ethyl ester with a carboxylic acid (e.g., 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylic acid) increases polarity, impacting solubility and membrane permeability.
Methodological Considerations
Structural comparisons rely heavily on crystallographic software:
- SHELX Suite : Used for refining bond lengths, angles, and displacement parameters. SHELXL’s robust algorithms enable precise modeling of anisotropic thermal motion, critical for comparing nitro group orientations .
- WinGX/ORTEP : Facilitates visualization of molecular geometry and intermolecular interactions (e.g., hydrogen bonds between sulfonamide O atoms and adjacent molecules) .
Biological Activity
Ethyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with an ethyl carboxylate group and a sulfonamide moiety. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Several studies have reported on the anticancer effects of compounds with similar structures. For instance, compounds with benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that similar benzofuran-based compounds exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT-15) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 2.5 | Apoptosis induction |
| Compound B | A-431 | 1.8 | Bcl-2 inhibition |
| Ethyl 2-methyl... | HCT-15 | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the sulfonamide group may interact with active sites of target enzymes, potentially inhibiting their activity. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase (CA) and various proteases, which are relevant in cancer progression and other diseases .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | TBD |
| Protease | Non-competitive | TBD |
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzofuran derivatives were synthesized and tested for their anticancer activity against different cell lines. The results indicated that modifications on the benzofuran scaffold significantly influenced their potency. This compound was among the most potent derivatives tested, demonstrating promising results in vitro.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of sulfonamide-containing compounds with carbonic anhydrase. The study utilized molecular docking simulations to predict binding affinities and suggested that the presence of the nitrophenyl group enhances binding efficiency to the enzyme's active site, leading to increased inhibitory activity.
Future Directions
Further research is warranted to explore:
- In vivo studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic studies : To elucidate detailed pathways through which this compound exerts its biological effects.
- Structure-activity relationship (SAR) analyses: To optimize the compound's design for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
